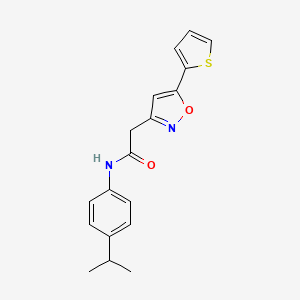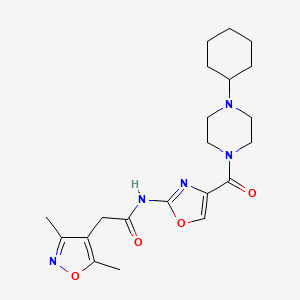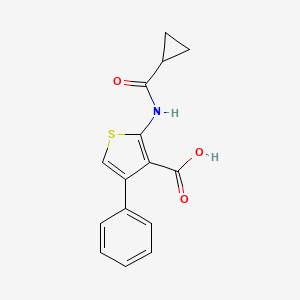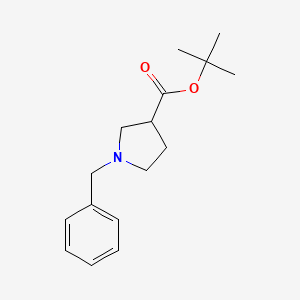![molecular formula C10H14N4O4S2 B2557267 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 294853-34-2](/img/structure/B2557267.png)
2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C10H14N4O4S2 and a molecular weight of 318.37256 .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholinoacetyl group attached to a thiadiazolyl group, which is further attached to an acetic acid group via a sulfanyl linkage .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of this compound can be found in chemical databases .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors
- Research shows that certain sulfonamides, including derivatives with structures related to 2-({5-[(2-Morpholinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid, have been studied as inhibitors of carbonic anhydrase isozymes. These compounds are significant due to their potential role in inhibiting tumor-associated isozymes, which can be critical in cancer research and treatment (Turkmen et al., 2005).
Anticancer Properties
- A study focused on the pharmacophore hybridization approach utilized a compound structurally similar to this compound. This approach is used in the design of drug-like small molecules with potential anticancer properties, highlighting the relevance of such compounds in cancer research (Yushyn et al., 2022).
Antitubercular and Antifungal Activities
- Derivatives of 1,3,4-thiadiazole, which include structures related to this compound, have been synthesized and evaluated for their antitubercular and antifungal activities. Some of these compounds displayed significant activity against tuberculosis and fungal infections, indicating their potential in developing new treatments (Syed et al., 2013).
Glutaminase Inhibitors
- Compounds with structural similarities to this compound have been studied as glutaminase inhibitors. These inhibitors are essential in understanding and potentially treating certain types of cancer, as glutaminase plays a critical role in cancer cell metabolism (Shukla et al., 2012).
Antimicrobial Agents
- Research into derivatives of 1,3,4-thiadiazole, which include compounds similar to this compound, has shown their potential as antimicrobial agents. These compounds have been evaluated against various bacterial and fungal strains, indicating their importance in developing new antimicrobial therapies (Sah et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-[(2-morpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4S2/c15-7(5-14-1-3-18-4-2-14)11-9-12-13-10(20-9)19-6-8(16)17/h1-6H2,(H,16,17)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHCLLFRBJWOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NN=C(S2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666371 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-Chloro-4-methoxyphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B2557185.png)
![6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2557186.png)


![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2557192.png)

![1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2557194.png)

![6-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2557196.png)

![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557203.png)

